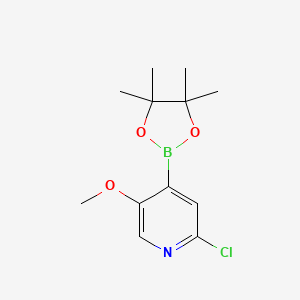
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester” is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis Analysis
Pinacol boronic esters, including “2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester”, are synthesized using various protocols. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is one of the methods used . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester” is C12H17BClNO3 . The exact mass is 187.02100 g/mol . The structure of this compound includes a boronic ester group (Bpin), which is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. One of the reactions is the Suzuki–Miyaura coupling, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction is the formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The density of “2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester” is 1.403 g/cm3 . The boiling point is 399.649ºC at 760 mmHg . The flash point is 195.501ºC . The topological polar surface area is 40.6 Ų .
科学的研究の応用
Analytical Challenges and Solutions
Pinacolboronate esters, including derivatives like 2-aminopyrimidine-5-pinacolboronate ester, pose unique analytical challenges due to their facile hydrolysis to boronic acids, complicating analysis via GC and HPLC. Innovative approaches, such as using non-aqueous aprotic diluents and highly basic mobile phases, have been developed to stabilize and analyze these compounds effectively (Zhong et al., 2012).
Synthesis and Coupling Reactions
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester serves as a versatile building block in organic synthesis, enabling the rapid and efficient construction of complex molecules. Its utility in microwave-assisted one-pot cyclization/Suzuki coupling reactions has been highlighted, demonstrating its role in the synthesis of diverse compound libraries (Dimauro & Kennedy, 2007).
Stereoselective Synthesis
Efforts in stereoselective synthesis have shown that vinylboronate pinacol esters can be selectively transformed into Z- or E-iodides, showcasing the potential of boronate esters in precise molecular engineering (Stewart & Whiting, 1995).
Enantioselective Intramolecular Additions
Aryl pinacolboronic esters are effective in enantioselective intramolecular hydroarylation reactions involving unactivated ketones, providing a pathway to synthesize compounds with intricate chiral centers (Gallego & Sarpong, 2012).
Functional Polymers and Material Science
Boronic esters are foundational in developing functional polymers, with methodologies focusing on the synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters. These advances open new avenues for creating boronic acid-containing polymers (D'Hooge et al., 2008).
Photoinduced Borylation
Innovative metal- and additive-free photoinduced borylation methods have been developed for haloarenes, producing boronic acids and esters without requiring metal catalysts. This approach simplifies the synthesis process and minimizes metal contamination, crucial for applications in drug discovery and catalysis (Mfuh et al., 2017).
将来の方向性
The use of boronic acid-based linkages, namely boronic acid esters and boroxines, in the synthesis of covalent adaptable networks is a promising area of research . The quick exchange kinetics and the possibility of easy application in various polymer systems make these compounds highly valuable . Future research will likely focus on extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs .
作用機序
Target of Action
The primary target of 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, making the compound a valuable tool in organic synthesis .
Action Environment
The action of 2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester is influenced by several environmental factors. The SM cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
特性
IUPAC Name |
2-chloro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOBECAAHNACLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxypyridine-4-boronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



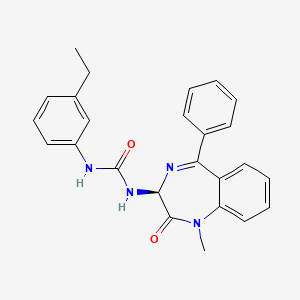
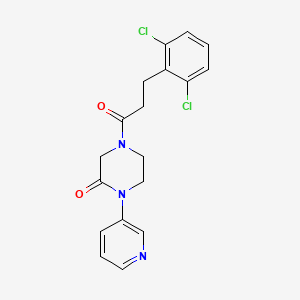
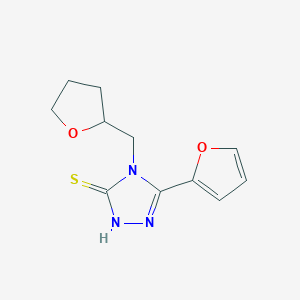
![2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)
![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)
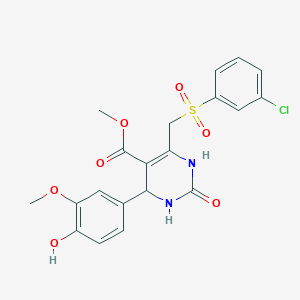
![N-[(2-methoxyphenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2916951.png)

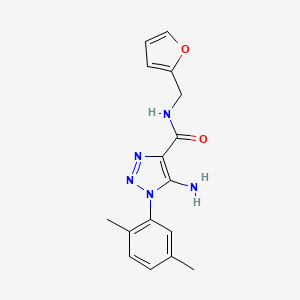
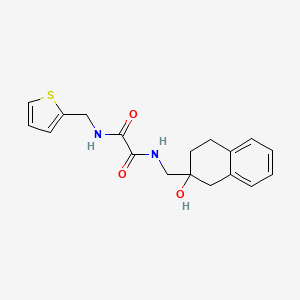

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-phenylethanol](/img/structure/B2916959.png)